molecular formula C10H14N2 B15263340 [Cyclopropyl(pyridin-3-yl)methyl](methyl)amine

[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine

Cat. No.: B15263340
M. Wt: 162.23 g/mol
InChI Key: BWNGWCUFTFMRKT-UHFFFAOYSA-N
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Description

Cyclopropyl(pyridin-3-yl)methylamine is a chemical compound with the molecular formula C10H14N2 It is known for its unique structure, which includes a cyclopropyl group attached to a pyridin-3-ylmethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(pyridin-3-yl)methylamine typically involves the reaction of cyclopropylmethylamine with pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Cyclopropyl(pyridin-3-yl)methylamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of automated equipment for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(pyridin-3-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropyl(pyridin-3-yl)methyl ketone, while reduction may produce cyclopropyl(pyridin-3-yl)methylamine .

Scientific Research Applications

Cyclopropyl(pyridin-3-yl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(pyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(pyridin-3-yl)methylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclopropyl-N-methyl-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C10H14N2/c1-11-10(8-4-5-8)9-3-2-6-12-7-9/h2-3,6-8,10-11H,4-5H2,1H3

InChI Key

BWNGWCUFTFMRKT-UHFFFAOYSA-N

Canonical SMILES

CNC(C1CC1)C2=CN=CC=C2

Origin of Product

United States

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